N-(3-Bromophenyl)-2-(ethoxymethylidene)-3-oxobutanamide
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Overview
Description
N-(3-Bromophenyl)-2-(ethoxymethylidene)-3-oxobutanamide is an organic compound characterized by the presence of a bromophenyl group, an ethoxymethylidene moiety, and a 3-oxobutanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-2-(ethoxymethylidene)-3-oxobutanamide typically involves the reaction of 3-bromophenylamine with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the ethoxymethylidene intermediate. The reaction mixture is then heated to promote the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromophenyl)-2-(ethoxymethylidene)-3-oxobutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-Bromophenyl)-2-(ethoxymethylidene)-3-oxobutanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)-2-(ethoxymethylidene)-3-oxobutanamide involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The ethoxymethylidene moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide
- N-(3-Bromophenyl)-3-(trifluoromethyl)benzamide
- N-(3-Bromophenyl)-3,4-dimethoxybenzamide
Uniqueness
N-(3-Bromophenyl)-2-(ethoxymethylidene)-3-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxymethylidene moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Properties
CAS No. |
61643-52-5 |
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Molecular Formula |
C13H14BrNO3 |
Molecular Weight |
312.16 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-(ethoxymethylidene)-3-oxobutanamide |
InChI |
InChI=1S/C13H14BrNO3/c1-3-18-8-12(9(2)16)13(17)15-11-6-4-5-10(14)7-11/h4-8H,3H2,1-2H3,(H,15,17) |
InChI Key |
XGEPQMOHWICAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C(=O)C)C(=O)NC1=CC(=CC=C1)Br |
Origin of Product |
United States |
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